N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine
Overview
Description
“N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine” is a chemical compound with the molecular formula C8H15F3N2 . It is also known as “N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine dihydrochloride” and has a molecular weight of 269.1351896 .
Molecular Structure Analysis
The molecular structure of “N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine” can be represented by the InChI code:1S/C8H15F3N2/c1-12-7-2-4-13(5-3-7)6-8(9,10)11/h7,12H,2-6H2,1H3
. This indicates that the molecule consists of a piperidine ring with a trifluoroethyl group and a methylamine group attached to it .
Scientific Research Applications
Polymerization Processes
N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine is involved in Michael addition polymerizations with diacrylamides, leading to the formation of novel linear poly(amido amine)s. These polymers contain secondary and tertiary amines in their backbones and show unique reactivity sequences among different types of amines. This is significant for developing advanced polymeric materials with specific structural and functional properties (Wang et al., 2005).
Crystal Structure Analysis
The compound shows notable properties in crystal structure and conformational analysis. For instance, in the study of {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, fumaric acid salt, the conformation of the piperidin ring in solution and its solid-state structure are investigated. This type of analysis is crucial for understanding the molecular interactions and stability of pharmaceutical compounds (Ribet et al., 2005).
DNA Research
In DNA research, piperidine derivatives, including N-methylpiperidine, have been studied for their role in DNA strand breakage at sites of damaged bases. This understanding is fundamental for the Maxam-Gilbert chemical method of DNA sequencing and in studies of DNA damage and repair mechanisms (Mattes et al., 1986).
Fluorescence Studies
Piperidine derivatives, including N-methylpiperidine, have been used to synthesize new enaminenaphthalimides. These compounds exhibit strong fluorescence, which can be significant in developing new fluorescent probes and materials for various scientific applications (McAdam et al., 2004).
Synthesis of N-Heterocycles
In organic synthesis, N-methylpiperidine derivatives are utilized in tantalum-catalyzed hydroaminoalkylation processes. This method is crucial for synthesizing α- and β-alkylated N-heterocycles, opening new routes in the synthesis of complex organic molecules (Payne et al., 2013).
CO2 Absorption Research
Studies involving the reaction of CO2 with piperidine derivatives, including those with N-methyl substitutions, are significant in understanding CO2 capture and sequestration. This research is particularly relevant in the context of environmental chemistry and climate change mitigation strategies (Robinson et al., 2011).
properties
IUPAC Name |
N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3N2/c1-12-7-2-4-13(5-3-7)6-8(9,10)11/h7,12H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVXFJMQJQDAGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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